molecular formula C10H8F2N2O2 B13670683 Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Cat. No.: B13670683
M. Wt: 226.18 g/mol
InChI Key: YENJTCCVMPDUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-difluoro-1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

  • Ethyl 4,5-Difluoroimidazole-2-carboxylate
  • Ethyl 4,5-Difluorobenzimidazole-2-carboxamide
  • Ethyl 4,5-Difluorobenzimidazole-2-thiol

Comparison: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern and the presence of ethyl ester functionality. This makes it more lipophilic and enhances its ability to penetrate biological membranes compared to its analogs. Additionally, the presence of fluorine atoms increases its metabolic stability and resistance to enzymatic degradation .

Biological Activity

Ethyl 4,5-difluorobenzimidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The introduction of fluorine atoms at the 4 and 5 positions enhances the compound's lipophilicity and biological activity. The carboxylate group may contribute to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. This compound has shown promising results in inducing apoptosis in cancer cell lines. Research indicates that compounds with similar structures can activate caspase pathways, leading to increased apoptosis rates in various cancer cells, including human promyelocytic leukemia HL-60 cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHL-60TBDInduction of apoptosis via caspase activation
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateHL-6023.5ROS production and mitochondrial membrane potential alteration

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. Compounds within this class typically exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular functions .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusModerate
Escherichia coliModerate

The biological activity of this compound is largely attributed to its interaction with cellular pathways:

  • Apoptosis Induction : Similar compounds have been shown to increase intracellular calcium levels and reactive oxygen species (ROS), which are critical in triggering apoptosis through mitochondrial pathways .
  • Caspase Activation : The activation of caspase-3 has been documented as a key mechanism by which these compounds induce cell death in cancer cells .
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and function is a common mechanism for benzimidazole derivatives .

Case Studies

Several case studies have documented the effects of this compound on specific cell lines:

  • Case Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The percentage of apoptotic cells increased dramatically with higher concentrations of the compound .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative therapeutic agent .

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

ethyl 4,5-difluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-6-4-3-5(11)7(12)8(6)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

YENJTCCVMPDUTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC(=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.